molecular formula C14H11ClO3 B442407 4-[(2-Chlorophenoxy)methyl]benzoic acid CAS No. 149288-38-0

4-[(2-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B442407
CAS No.: 149288-38-0
M. Wt: 262.69g/mol
InChI Key: YJDZJDKPESDFTK-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenoxy)methyl]benzoic acid is a benzoic acid derivative supplied for research and development purposes. This compound is part of a class of chemicals known for their role as synthetic intermediates in organic and medicinal chemistry. Researchers are exploring its potential, particularly in the development of novel antimicrobial agents. Structurally related thioureide compounds derived from chlorophenoxymethyl-benzoic acid scaffolds have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida spp. . These studies show that such compounds can exhibit specific antimicrobial activities, with Minimal Inhibitory Concentration (MIC) values varying widely based on the nature and position of substituents on the molecule . Some of the most active analogues have shown a broad spectrum of activity against enterobacterial strains like E. coli and S. enteritidis, as well as P. aeruginosa and S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a potential pathway for addressing multidrug-resistant infections . The mechanism of action for this family of compounds is an area of active investigation. As a building block, this compound can be used to synthesize more complex molecules, such as thioureides, which are associated with a broad spectrum of biological activities including antibacterial, antifungal, and antitumor properties . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDZJDKPESDFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-[(2-Chlorophenoxy)methyl]benzoic acid

The synthesis of this compound and related structures can be achieved through several established pathways. These methods often involve the strategic formation of the ether linkage and the generation or modification of the carboxylic acid group.

A common method for synthesizing analogous 2-(phenoxymethyl)benzoic acids involves the condensation of a phthalide (B148349) with a corresponding phenoxide. researchgate.net For example, reacting potassium para-methoxy-phenoxide with phthalide yields 2-(4-methoxy-phenoxymethyl)benzoic acid. researchgate.net This approach provides a foundation for creating the core structure, which can then be further modified. While not a direct synthesis of the 4-substituted isomer, this methodology highlights the utility of phthalides as starting materials for building the phenoxymethylbenzoic acid scaffold. The general principle involves the nucleophilic attack of the phenoxide on the lactone ring of the phthalide, leading to ring-opening and the formation of the desired benzoic acid derivative.

Alternative strategies often commence with precursors that already contain either the chlorophenoxy or the methylbenzoic acid moiety. For instance, a general synthesis of 4-phenoxybenzoic acid involves the reaction of phenol (B47542) with p-chlorobenzoic acid. chemicalbook.com Adapting this to the target molecule would conceptually involve reacting 2-chlorophenol (B165306) with 4-methylbenzoic acid or a suitable derivative.

Another approach could start from 4-chlorotoluene. A plausible, though not explicitly detailed, synthetic route for related compounds involves the chlorination of a methyl group on a toluene (B28343) derivative, followed by subsequent reactions to build the final structure. For example, the preparation of 4-chloromethyl benzoyl chloride involves the chlorination of 4-xylyl alcohol. google.com

The synthesis of related 2-(4-methylphenyl)benzoic acid derivatives has been achieved through cross-coupling reactions, highlighting another potential avenue. google.com

A frequent final step in the synthesis of carboxylic acids like this compound is the hydrolysis of a corresponding ester. This strategy is widely employed because esters are often more readily synthesized and purified than the free carboxylic acid. The hydrolysis can be carried out under acidic or basic conditions.

For example, the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid is completed by the hydrolysis of its methyl ester. nih.gov Similarly, the synthesis of a metabolite of fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, can be achieved through the mild alkaline hydrolysis of its isopropyl ester. nih.gov The hydrolysis of methyl benzoates is a well-understood process, with the rate being influenced by substituents on the benzene (B151609) ring. oieau.frzenodo.org

The general procedure for ester hydrolysis to yield the carboxylic acid involves heating the ester with a base such as sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water, followed by acidification to precipitate the carboxylic acid. chemspider.com

Derivatization Strategies for Structural Modification

Once this compound is synthesized, its carboxylic acid group serves as a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse range of derivatives.

The carboxylic acid functionality can be readily converted into an amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, 2-(4-methoxy-phenoxymethyl)benzoic acid can be converted to its acid chloride, which is then reacted with various primary aromatic amines to form amides. researchgate.net

A similar strategy is employed for the synthesis of thioureides. The acid chloride can be reacted with ammonium (B1175870) thiocyanate (B1210189) to produce a benzoyl isothiocyanate intermediate. This intermediate is then treated with primary aromatic amines to yield the desired thioureide derivatives. researchgate.netnih.gov This multi-step process has been used to synthesize new thioureides of 2-(4-methyl-phenoxymethyl)-benzoic acid and 2-(4-methoxy-phenoxymethyl)-benzoic acid. researchgate.net

Starting Material Reagents Product Reference
2-(4-methoxy-phenoxymethyl)benzoic acid1. SOCl₂ or (COCl)₂ 2. Primary aromatic amine2-(4-methoxy-phenoxymethyl)benzamide derivatives researchgate.net
2-(4-methoxy-phenoxymethyl)benzoic acid1. SOCl₂ or (COCl)₂ 2. NH₄SCN 3. Primary aromatic amineN-aryl-N'-[2-(4-methoxy-phenoxymethyl)benzoyl]thiourea derivatives researchgate.netnih.gov

This table presents examples of amidation and thioureide synthesis for analogous compounds.

Esterification is another common derivatization of the carboxylic acid group. This can be accomplished through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, 4-bromo-2-methylbenzoic acid can be esterified by dissolving it in methanol with sulfuric acid as a catalyst. google.com Solid acid catalysts, such as modified Montmorillonite K10, have also been used for the esterification of substituted benzoic acids with various alcohols in a solvent-free setting. ijstr.org

The conversion of the carboxylic acid to an acid chloride, as mentioned in the amidation section, is a key functional group transformation that opens the door to a wide array of other derivatives. orgsyn.org

Starting Material Reagents Product Reference
4-Bromo-2-methylbenzoic acidMethanol, Sulfuric acidMethyl 4-bromo-2-methylbenzoate google.com
Substituted benzoic acidsAlcohol, Modified Montmorillonite K10Corresponding esters ijstr.org
4-methyl-benzoic acid1. Thionyl chloride 2. Methanol4-methyl-benzoic acid methyl ester prepchem.com

This table illustrates various esterification methods for analogous benzoic acids.

Exploration of Furan (B31954) Ring Incorporation for Analogues

The incorporation of a furan ring into the structure of this compound can lead to the generation of novel analogues with potentially altered physicochemical and biological properties. A prominent and versatile method for constructing a furan ring is the Paal-Knorr furan synthesis . This reaction typically involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. alfa-chemistry.comwikipedia.org

The general mechanism of the Paal-Knorr synthesis proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent dehydration of this intermediate yields the furan ring. wikipedia.org A variety of acidic catalysts can be employed, including protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids. alfa-chemistry.com

To synthesize a furan-containing analogue of this compound, a strategy would involve the preparation of a suitable 1,4-dicarbonyl precursor that incorporates the necessary benzoic acid moiety. For instance, a synthetic route could be designed starting from a derivative of 4-methylbenzoic acid, which is then elaborated to introduce the 1,4-dicarbonyl functionality, followed by the Paal-Knorr cyclization to form the furan ring. The 2-chlorophenoxy group could be introduced before or after the furan ring formation via a nucleophilic substitution reaction.

A hypothetical synthetic scheme could involve the following key steps:

Functionalization of a benzoic acid derivative: Starting with a protected form of 4-(bromomethyl)benzoic acid, a 1,4-dicarbonyl compound can be constructed.

Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization to form the furan ring.

Etherification: The final step would be the formation of the ether linkage with 2-chlorophenol.

The versatility of the Paal-Knorr synthesis allows for the preparation of a variety of substituted furans by modifying the structure of the starting 1,4-dicarbonyl compound. wikipedia.org This enables the exploration of a wide range of furan-based analogues of the target molecule.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on the etherification step, which forms the bond between the 2-chlorophenol and the 4-(chloromethyl)benzoic acid moieties. The classical Williamson ether synthesis, while effective, often utilizes strong bases and polar aprotic solvents, which can generate significant waste.

Modern approaches to ether synthesis aim to improve the environmental footprint of the reaction. These include the use of catalysts and more benign reaction conditions. For the synthesis of phenolic ethers, several greener alternatives have been explored.

One approach involves the use of phase-transfer catalysts, which can facilitate the reaction between the phenoxide and the alkyl halide in a biphasic system, reducing the need for large volumes of organic solvents. Another strategy is the use of solid-supported bases, which can be easily removed from the reaction mixture by filtration, simplifying purification and minimizing waste. organic-chemistry.org

The table below summarizes some potential green chemistry approaches for the synthesis of the ether linkage in this compound.

Green Chemistry ApproachDescriptionPotential Advantages
Phase-Transfer Catalysis Utilizes a catalyst to transfer the phenoxide from an aqueous phase to an organic phase containing the alkyl halide.Reduces the need for hazardous organic solvents and can increase reaction rates.
Solid-Supported Bases Employs a solid base to deprotonate the phenol, which can be easily filtered off after the reaction.Simplifies workup and purification, and allows for potential recycling of the base.
Amidine Catalysis Uses a catalytic amount of an amidine base to promote the etherification reaction.Avoids stoichiometric amounts of strong bases, regenerable catalyst, and milder reaction conditions.
Microwave-Assisted Synthesis The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times and with less energy consumption.Reduced reaction times, improved yields, and lower energy consumption.

By adopting these greener synthetic methodologies, the production of this compound can be made more environmentally friendly, aligning with the principles of sustainable chemistry.

Advanced Structural Elucidation and Spectroscopic Analysis

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, MS, IR)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two separate aromatic rings, the methylene (B1212753) bridge, and the carboxylic acid. The protons on the p-substituted benzoic acid ring would likely appear as two distinct doublets, characteristic of an A₂B₂ system. The protons on the 2-chlorophenoxy ring would present a more complex splitting pattern due to their less symmetrical arrangement. The methylene protons (-CH₂-) would likely appear as a singlet, integrating to two protons, with a chemical shift characteristic of a benzylic ether. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show a signal for the carbonyl carbon of the carboxylic acid, multiple distinct signals for the aromatic carbons, and a signal for the methylene bridge carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the ether oxygen.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 4-[(2-Chlorophenoxy)methyl]benzoic acid

Atom Type Technique Predicted Chemical Shift (ppm) Notes
Carboxylic Acid Proton (-COOH)¹H NMR> 10.0Broad singlet
Benzoic Acid Ring Protons¹H NMR7.5 - 8.2Two doublets (A₂B₂ system)
2-Chlorophenoxy Ring Protons¹H NMR6.8 - 7.5Complex multiplet pattern
Methylene Protons (-O-CH₂-)¹H NMR~ 5.2Singlet
Carbonyl Carbon (-COOH)¹³C NMR165 - 175
Aromatic Carbons (C-Cl, C-O)¹³C NMR150 - 160
Aromatic Carbons¹³C NMR110 - 145Multiple signals
Methylene Carbon (-O-CH₂-)¹³C NMR~ 70

Note: These are predicted values based on standard functional group chemical shifts. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

The predicted monoisotopic mass is approximately 262.04 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio, resulting in prominent peaks at m/z 262 and 264. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and methylbenzoic acid moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Interactive Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H stretch2500-3300Very broad
Carboxylic AcidC=O stretch1680-1710Strong, sharp
Aromatic RingC=C stretch1450-1600Multiple medium to weak bands
EtherC-O-C stretch (asymmetric)1200-1275Strong
Aromatic C-HC-H bend (out-of-plane)690-900Strong
Aryl HalideC-Cl stretch1000-1100Medium to weak

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. Although no published crystal structure for this compound has been identified in the searched literature, this method would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

A key structural feature that would be confirmed by X-ray diffraction is the intermolecular interactions. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-tail fashion. This strong interaction significantly influences the crystal packing. Furthermore, the analysis would reveal the relative orientation of the two aromatic rings, which is a key aspect of the molecule's conformation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 4-[(2-Chlorophenoxy)methyl]benzoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface. nih.gov The optimized structure provides a clear three-dimensional picture of the molecule.

Vibrational analysis is subsequently performed on the optimized geometry. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectra. researchgate.net The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is illustrative and represents typical values for similar chemical structures.

Parameter Bond/Angle Value
Bond Length (Å) C-Cl 1.74
C-O (ether) 1.37
O-CH₂ 1.43
C=O (carboxyl) 1.22
C-O (carboxyl) 1.35
Bond Angle (°) C-O-C (ether) 118.5
O=C-O (carboxyl) 123.0
Dihedral Angle (°) Cl-C-C-O 180.0

Table 2: Illustrative Vibrational Frequencies for this compound Note: The following data is illustrative and represents typical values for similar chemical structures.

Frequency (cm⁻¹) Assignment
~3000 O-H stretch (carboxyl dimer)
~1700 C=O stretch (carboxyl)
~1600, ~1480 C=C stretch (aromatic rings)
~1250 C-O stretch (ether, asymmetric)
~1050 C-O stretch (ether, symmetric)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenoxy moiety, which is a better electron-donating group. Conversely, the LUMO is anticipated to be centered on the benzoic acid ring, particularly the electron-withdrawing carboxylic acid group. nih.gov This distribution dictates how the molecule interacts with other chemical species.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is illustrative and represents typical values for similar chemical structures.

Parameter Energy (eV)
HOMO Energy -6.15
LUMO Energy -1.80

| HOMO-LUMO Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The area around the acidic proton of the carboxyl group would exhibit a strongly positive potential, marking it as the primary site for deprotonation. The chlorine atom would also contribute to a region of negative potential.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is key to explaining and predicting the physical properties of a crystalline material, such as its melting point, solubility, and mechanical stability.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface encloses the molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is used to generate a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts.

Table 4: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface Note: The following data is illustrative and based on analyses of similar aromatic compounds. nih.govresearchgate.net

Contact Type Percentage Contribution (%)
H···H 40
C···H/H···C 26
O···H/H···O 18
Cl···H/H···Cl 8
C···C 5

To further quantify the strength and nature of the molecular packing, 3D energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its surrounding neighbors within the crystal lattice. The energies are typically broken down into four components: electrostatic, polarization, dispersion, and repulsion. The frameworks are then visualized as cylinders connecting molecular centroids, with the cylinder thickness proportional to the interaction strength.

In the crystal structure of this compound, the dominant interaction is expected to be the electrostatic energy associated with the strong hydrogen bonds between the carboxylic acid groups, leading to the formation of classic acid-acid dimers. researchgate.net The dispersion energy, arising from van der Waals forces and π-π stacking between the aromatic rings, would also play a crucial role in stabilizing the crystal lattice. nih.gov Visualizing these energy frameworks reveals the topology of the packing, for instance, showing if the structure is dominated by stacking or by a hydrogen-bonded network.

Table 5: Illustrative Intermolecular Interaction Energies (kJ/mol) Note: The following data is illustrative and represents typical values for similar molecular crystals. nih.gov

Energy Component Value (kJ/mol)
Electrostatic -115
Dispersion -205
Polarization -40

| Total Energy | -360 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Research into the QSAR of phenoxyacetic acid derivatives has revealed that several key molecular descriptors play a crucial role in determining their biological properties. mdpi.com These descriptors often include parameters related to lipophilicity, electronic effects, and steric characteristics of the molecules.

A significant finding in the QSAR analysis of phenoxyacetic acid congeners is the importance of lipophilicity, often expressed as log P (the logarithm of the octanol-water partition coefficient). mdpi.comnih.gov The lipophilicity of a compound influences its ability to traverse biological membranes to reach its target site. Studies have shown a positive correlation between the lipophilicity of ortho, meta, and/or para substituents and the biological potency of phenoxyacetic and benzyloxyacetic acid derivatives. nih.gov

Electronic properties of the substituents, quantified by parameters like the Hammett constant (σ), also significantly impact activity. nih.gov These parameters describe the electron-donating or electron-withdrawing nature of a substituent, which can affect the ionization of the carboxylic acid group and the interaction of the molecule with its biological target. Positive correlations have been observed with the sigma constants of para and/or meta substituents in some series. nih.gov

Steric factors, such as molar refractivity (MR), which relates to the volume of the substituent, can also play a role. nih.gov In some cases, a negative correlation with the MR of para substituents has been found, suggesting that bulky groups at this position may be detrimental to activity. nih.gov

A hybrid approach combining biomimetic chromatography with QSAR has been used to model various biological properties of phenoxyacetic acid derivatives, including penetration through plant cuticles, skin, and the blood-brain barrier, as well as binding to human serum albumin. mdpi.com These models indicated that a combination of lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are key determinants of the biological efficacy of these compounds. mdpi.comnih.gov

The following interactive data tables present hypothetical QSAR data for a series of this compound derivatives to illustrate the relationship between structural modifications and predicted biological activity. The descriptors included are commonly used in QSAR studies of related compounds.

Table 1: Physicochemical Descriptors of Hypothetical this compound Derivatives

Compound IDR-Group (Substitution on Benzoic Acid Ring)logPMolar Refractivity (MR)Hammett Constant (σ)
1 H4.1085.20.00
2 4-F4.2585.30.06
3 4-Cl4.6590.20.23
4 4-CH₃4.5590.5-0.17
5 3-NO₂4.0592.80.71

Table 2: Predicted Biological Activity of Hypothetical this compound Derivatives Based on a QSAR Model

Activity is expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC₅₀ indicates greater potency.

Compound IDR-GroupPredicted pIC₅₀
1 H5.20
2 4-F5.35
3 4-Cl5.70
4 4-CH₃5.45
5 3-NO₂5.10

These tables illustrate that substitutions on the benzoic acid ring can modulate the physicochemical properties and, consequently, the predicted biological activity. For instance, the introduction of a chloro group at the 4-position increases both lipophilicity (logP) and the Hammett constant, which in this hypothetical model, correlates with a higher predicted activity. Conversely, a strongly electron-withdrawing group like a nitro group at the 3-position, while having a high Hammett constant, might lead to a decrease in predicted activity due to other factors not captured in this simplified model, such as unfavorable steric interactions or altered solubility.

QSAR models, once validated, can be powerful tools for predicting the activity of untested compounds, thereby prioritizing synthetic efforts towards more promising candidates. iomcworld.com

Investigation of Biological Activity and Molecular Mechanisms Non Human Focus

Antimicrobial Efficacy of Derivatives

While direct studies on the antimicrobial properties of 4-[(2-Chlorophenoxy)methyl]benzoic acid are not extensively documented in the reviewed literature, significant research has been conducted on its close structural isomers and derivatives, particularly thiourea (B124793) derivatives of 2-(4-chlorophenoxy)methyl benzoic acid. These studies provide valuable insights into the potential antimicrobial profile of this class of compounds.

Research into thioureide derivatives of 2-(4-chlorophenoxymethyl)benzoic acid has revealed specific and potent antibacterial activities. nih.govresearchgate.net These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, with results indicating a spectrum of activity that is highly dependent on the nature and position of substituents on the benzene (B151609) ring. nih.govresearchgate.netmdpi.com

Notably, several of these thioureide derivatives demonstrated significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL. nih.govresearchgate.net This suggests potential utility against this important Gram-positive pathogen. Some derivatives also exhibited a broad spectrum of activity against enterobacterial strains such as Escherichia coli and Salmonella enteritidis, as well as Pseudomonas aeruginosa. nih.govresearchgate.net However, strains like Listeria monocytogenes and Bacillus subtilis were found to be resistant to the tested compounds. nih.govresearchgate.net

The structural variations in these derivatives play a crucial role in their antibacterial efficacy. For instance, the presence of certain substituents can enhance activity against specific bacterial types.

Table 1: Antibacterial Activity of 2-(4-chlorophenoxymethyl)benzoyl thiourea derivatives
Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaE. coli, S. enteritidis, P. aeruginosa, S. aureusBroad spectrum nih.govresearchgate.net
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaE. coli, S. enteritidis, P. aeruginosa, S. aureusBroad spectrum nih.govresearchgate.net
Various thioureidesS. aureus32 nih.govresearchgate.net
Various thioureidesL. monocytogenes, B. subtilisResistant nih.govresearchgate.net

In addition to antibacterial properties, derivatives of chlorophenoxymethyl benzoic acid have been investigated for their antifungal potential. Studies on newly synthesized thiourea derivatives of 2-((4-chlorophenoxy)methyl)benzoic acid have shown promising results against various fungal strains. farmaciajournal.com

Specifically, certain thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid displayed notable antifungal activity against Candida albicans, with MIC values ranging from 32 to 256 µg/mL. nih.govresearchgate.net This indicates a potential for these compounds to inhibit the growth of pathogenic yeasts. The antifungal efficacy, much like the antibacterial activity, is closely linked to the specific chemical substitutions on the core molecule.

Table 2: Antifungal Activity of 2-(4-chlorophenoxymethyl)benzoyl thiourea derivatives
Compound/DerivativeFungal StrainActivity (MIC in µg/mL)Reference
Various thioureidesCandida albicans32 - 256 nih.govresearchgate.net

The antimicrobial activity of phenoxymethyl (B101242) benzoic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have elucidated several key factors influencing their efficacy. nih.govresearchgate.netmdpi.com The MIC values of these compounds were found to vary widely, from 32 to 1024 µg/mL, depending on the substituents on the benzene ring. nih.govresearchgate.netmdpi.com

For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the thiourea moiety appears to be a significant determinant of broad-spectrum antimicrobial activity. Specifically, derivatives with a 2,6-dichlorophenyl or a 4-bromophenyl substituent exhibited a wide range of activity against both Gram-negative and Gram-positive bacteria, as well as fungal species. nih.govresearchgate.net This suggests that the electronic properties and steric factors of the substituents play a critical role in the interaction of these molecules with their microbial targets. The general mechanism for benzoic acid derivatives often involves the disruption of the cell membrane and homeostasis due to the release of H+ ions into the cytoplasm. researchgate.net

Enzyme and Channel Modulatory Effects

The retinoid X receptors (RXRs), including the RXR-beta isoform, are nuclear receptors that play crucial roles in regulating gene transcription involved in development, differentiation, and metabolism. mdpi.comnih.govwikipedia.org They can be activated by ligands such as 9-cis-retinoic acid. wikipedia.org While a wide range of synthetic ligands for RXRs have been developed, including bexarotene (B63655) which is an RXR-selective agonist, there is no specific information in the reviewed scientific literature detailing the direct interaction of this compound or its close analogues with the Retinoid X Receptor RXR-beta. mdpi.comnih.govnih.gov The known ligands for RXRs are structurally diverse, and further research would be required to determine if phenoxymethyl benzoic acid derivatives fall within this class of modulators.

Proton-activated outwardly rectifying anion channels (PAORAC), also known as acid-sensitive outwardly rectifying (ASOR) anion channels, are encoded by the TMEM206 gene and are activated by a drop in extracellular pH. nih.govresearchgate.net These channels are implicated in various physiological and pathological processes.

Significant research has identified a close structural analogue of this compound as an inhibitor of these channels. The compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been shown to inhibit TMEM206-mediated currents. nih.govresearchgate.net This inhibitory effect is pH-dependent, being more potent at a lower pH. nih.gov The discovery of CBA as a TMEM206 inhibitor suggests that the chlorophenoxy acetamido benzoic acid scaffold is a promising starting point for the development of more potent and specific modulators of PAORAC/ASOR channels. nih.govresearchgate.net This finding highlights a potential, yet unconfirmed, avenue of biological activity for this compound and its derivatives, warranting further investigation into their effects on this ion channel.

Table 3: Inhibition of PAORAC/ASOR by a Related Analogue
CompoundTargetEffectReference
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA)TMEM206 (PAORAC/ASOR)Inhibition of channel currents nih.govresearchgate.net

Mechanistic Insights into Enzyme Inhibition in Related Compounds

The structural motifs present in this compound, namely the benzoic acid and chlorophenoxy groups, are found in various compounds that have been investigated for their enzyme inhibitory properties. These studies offer a framework for understanding how this specific compound might interact with enzymatic targets.

Inhibition of Cyclooxygenase (COX) Enzymes:

Phenoxyacetic acid derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory pathway by converting arachidonic acid to prostaglandins. researchgate.net The structural difference between COX-1 and COX-2, specifically the presence of a larger side pocket in COX-2, allows for the design of selective inhibitors. researchgate.net Molecular docking studies with benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which share some structural similarities with phenoxyacetic acids, revealed that the sulphonamide group is crucial for interacting with the secondary pocket of the COX-2 active site. nih.gov Specifically, the nitrogen atom of the SO2NH2 group can form a hydrogen bond with Gln-192, and an oxygen atom can interact with His-90, anchoring the inhibitor within the active site. nih.gov

Inhibition of Benzoyl-CoA Synthetase:

Chlorophenoxyacetic acid herbicides, such as 2,4-D and 2,4,5-T, have been shown to inhibit the formation of benzoylglycine in rats by targeting benzoyl-CoA synthetase. nih.gov This enzyme is responsible for the activation of benzoic acid to benzoyl-CoA, a necessary step for its conjugation with glycine. nih.gov The study indicated that these chlorophenoxyacetic acids act as inhibitors of benzoyl-CoA synthetase but not of benzoyl-CoA:glycine N-acyltransferase, suggesting a specific interaction with the synthetase enzyme. nih.gov

Inhibition of Other Enzymes:

Benzoic acid derivatives have been explored as inhibitors of a wide range of other enzymes. For instance, certain benzoic acid derivatives have shown inhibitory potential against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. researchgate.net Kinetic studies on some of these derivatives revealed their mode of inhibition. researchgate.net Furthermore, pyrazolone (B3327878) derivatives that incorporate a 4-(furan-2-yl)benzoic acid moiety have been identified as potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism. mdpi.com Molecular docking of these compounds suggested that the carboxylic group of the benzoic acid moiety plays a critical role in stabilizing the enzyme-inhibitor complex by forming a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) in the active site. mdpi.com Additionally, studies on polyphenol oxidase (PPO), an enzyme involved in enzymatic browning, have identified benzoic acid as a competitive inhibitor. nih.gov

Studies on Other Specific Biological Targets (Non-Clinical)

The biological effects of compounds related to this compound have also been investigated using cell-based assays, which provide a more holistic view of their activity within a cellular context.

Cell-Based Assays for Molecular Bioactivities (e.g., in HEK-293T cells)

Modulation of Anti-Apoptotic Proteins:

A class of 2,5-substituted benzoic acid derivatives has been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer cells, contributing to their survival. nih.gov Structure-based design, guided by NMR and crystallography, led to the development of potent inhibitors. nih.gov The carboxylic acid group of the benzoic acid scaffold was designed to form a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket of these proteins. nih.gov The efficacy of these compounds was confirmed in cell-based assays using lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for survival, where the inhibitors induced cell death. nih.gov

Cytotoxicity of Chlorophenoxyacetic Acid Derivatives:

The cytotoxic effects of various chloroderivatives of phenoxyacetic acid have been evaluated in normal human skin fibroblasts (BJ) and a human prostate cancer cell line (DU-145). nih.gov These studies revealed that the degree of chlorination and the position of the chlorine atoms on the aromatic ring influence the cytotoxicity of these compounds. nih.gov Derivatives with two chlorine substitutions, such as 2,4-D, exhibited higher cytotoxicity compared to monosubstituted derivatives or unsubstituted phenoxyacetic acid. nih.gov This difference in biological activity was correlated with the electronic stability and reactivity of the molecules. nih.gov

Below is a table summarizing the findings from cell-based assays on related compounds.

Compound ClassCell Line(s)Assay TypeMolecular Target/EffectReference
2,5-Substituted Benzoic AcidsLymphoma cell linesCell viability, Protein bindingDual inhibitors of Mcl-1 and Bfl-1, induction of apoptosis nih.gov
Chlorophenoxyacetic AcidsBJ (fibroblasts), DU-145 (prostate cancer)Cytotoxicity (WST-1 assay)Cell viability reduction, correlated with chemical reactivity nih.gov

These studies on related compounds underscore the potential for this compound to exhibit biological activity through various molecular mechanisms, including enzyme inhibition and interaction with specific cellular proteins. However, direct experimental investigation of this specific compound is necessary to confirm these potential activities.

Applications in Advanced Materials and Environmental Remediation Research

Role as Chemical Building Blocks in Organic Synthesis

While 4-[(2-Chlorophenoxy)methyl]benzoic acid possesses functional groups—a carboxylic acid and an ether linkage—that suggest its potential as a precursor in the synthesis of more complex molecules like esters, amides, or other derivatives, detailed studies documenting its specific use as a chemical building block are not extensively available in the reviewed scientific literature. The reactivity of its constituent parts, however, implies a theoretical utility in creating novel compounds for various applications.

Controlled Release Systems for Agrochemicals (using related chlorophenoxy acids)

The development of controlled-release formulations (CRFs) for agrochemicals, such as herbicides, is a significant area of research aimed at reducing environmental impact and improving efficiency. Chlorophenoxy acids, like 2,4-D and MCPA, are often used as model compounds in these studies. The goal of these systems is to maintain the chemical's concentration at a desired level for as long as possible, controlling the release rate and duration.

Incorporation into Polymer Blends and Composites

Polymer-based systems are widely investigated for their ability to encapsulate and control the release of active agents. Natural and synthetic polymers are formed into composites, blends, hydrogels, and nanofibers to create matrices for agrochemicals.

Mechanism : The release of the active compound from the polymer matrix can be governed by several processes, including diffusion, erosion of the polymer matrix, and swelling. The choice of polymer is critical; for instance, hydrophilic polymers can form hydrogels that swell and release the entrapped compound, while hydrophobic polymers may release it through erosion or diffusion through pores.

Research Findings : Studies have utilized various polymers for this purpose. Chitosan, a natural polymer, has been blended with gelatin to create microspheres for the controlled release of agrochemicals, extending the release period to 12 hours at a physiological pH. Poly(lactic acid) (PLA), a biodegradable polyester (B1180765), has been used in composites with magnetic nanoparticles to create materials where the release rate can be significantly enhanced while maintaining controlled-release characteristics. The blending of different polymers, such as Eudragit and HPMC, allows for the fine-tuning of release profiles through a combination of diffusion and erosion mechanisms.

Adsorption on Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs)

Porous materials like Metal-Organic Frameworks (MOFs) and Layered Double Hydroxides (LDHs) have emerged as highly effective carriers for the controlled release of anionic herbicides.

Layered Double Hydroxides (LDHs) : LDHs, or anionic clays, consist of positively charged layers with exchangeable anions in the interlayer space. Anionic herbicides like 2,4-D and MCPA can be intercalated into the LDH structure through methods such as direct synthesis, regeneration, or ion exchange. This intercalation effectively traps the herbicide, which is then released slowly into the environment. The release is often triggered by the exchange with other anions present in the soil and water, such as carbonate and hydroxyl anions. Studies using Mg/Al-LDH have shown that these formulations can reduce the peak concentration of herbicides in leachates and slow their movement through soil columns.

Metal-Organic Frameworks (MOFs) : MOFs are highly porous materials with exceptionally large surface areas, making them excellent candidates for adsorption. Specific MOFs, such as the zirconium-based UiO-66 and its derivatives, have been studied for the adsorption and removal of chlorophenoxy acids from water. The adsorption mechanism can involve electrostatic interactions, π-π stacking, and hydrogen bonding between the herbicide molecule and the MOF structure. For example, the amino-functionalized MOF UiO-66-NH₂ shows selective adsorption of chlorophenoxy acids due to the ionic bond formation between the amino groups on the MOF and the carboxyl groups of the herbicides. Cationic MOFs have also demonstrated very high adsorption capacities for 2,4-D, reaching up to 279 mg/g.

Kinetics and Isotherms of Release/Adsorption

Understanding the kinetics and equilibrium of herbicide release and adsorption is crucial for designing effective CRF systems. Mathematical models are used to describe these processes and predict the behavior of the formulation.

Release Kinetics : The release of an active agent from a delivery system can be described by several kinetic models. The choice of model helps to elucidate the underlying release mechanism, such as diffusion, swelling, or erosion.

Kinetic Model Equation Description of Mechanism
Zero-Order Qₜ = Q₀ + K₀tThe release rate is constant over time, independent of concentration. Occurs in systems like osmotic pumps or matrix tablets with low-solubility drugs.
First-Order Log C = Log C₀ - Kt / 2.303The release rate is directly proportional to the concentration of the drug remaining in the matrix. Common for porous matrices.
Higuchi Q = Kₕt¹/²Describes release from a matrix based on Fickian diffusion. The cumulative amount of drug released is proportional to the square root of time.
Hixson-Crowell W₀¹/³ - Wₜ¹/³ = KₛtRelates release to the change in the surface area and diameter of the particles or tablet over time.

Data sourced from:

Adsorption Isotherms and Kinetics : The interaction between herbicides and adsorbents like MOFs is often analyzed using adsorption isotherms, such as the Langmuir or Freundlich models, which describe the equilibrium state of adsorption. The kinetics of adsorption, describing how quickly the process occurs, are also studied. For instance, the adsorption of the herbicide MCPP on the MOF UiO-66 was found to be very rapid, with a kinetic constant approximately 30 times higher than that of activated carbon. This rapid uptake suggests specific interactions, such as electrostatic and π–π interactions, are at play.

Environmental Fate and Biodegradation Studies (using related chlorophenoxy acids)

Chlorophenoxy herbicides, once released into the environment, are subject to various degradation processes. Understanding their environmental fate is essential for assessing their ecological impact.

Degradation Pathways in Soil and Aqueous Environments

The primary routes for the elimination of chlorophenoxy herbicides from the environment are biodegradation, photodecomposition (photolysis), and chemical hydrolysis.

Biodegradation : Microbial action is a major factor in the breakdown of these compounds in soil. Bacteria and fungi can utilize the herbicides as a source of carbon and energy, degrading them into simpler, often less harmful, substances. The rate of biodegradation is influenced by soil conditions such as moisture, temperature, and the presence of acclimated microbial populations. For example, the half-life of 2,4-D in the surface layer of soil can be around 5 days due to a combination of microbial action and photodecomposition.

Degradation Pathways : The degradation process often begins with the cleavage of the ether bond, yielding the corresponding chlorophenol. This is a critical step, as the resulting chlorophenol metabolites can sometimes be more toxic than the parent herbicide. These intermediates are typically degraded further. For instance, 2,4-D is commonly degraded to 2,4-dichlorophenol (B122985) (2,4-DCP), while MCPA degrades to 4-chloro-2-methylphenol (B52076) (4-C-2-MP). Further degradation can lead to the opening of the aromatic ring and eventual mineralization to CO₂, water, and chloride ions.

Photodegradation : In surface waters and on soil surfaces, sunlight can play a significant role in breaking down these herbicides. The photolytic half-life of 2,4,5-T in near-surface waters has been estimated to be 15 days.

The table below summarizes the half-lives and primary degradation products for several common chlorophenoxy acids.

Herbicide Half-Life in Soil Primary Degradation Product(s)
2,4-D ~5 days (surface layer)2,4-Dichlorophenol (2,4-DCP)
MCPA ~5 days (surface layer)4-Chloro-2-methylphenol (4-C-2-MP)
2,4-DB < 7 daysMCPA, 4-chloro-2-methylphenol
Mecoprop (MCPP) 7-9 days4-Chloro-2-methylphenol
Dichlorprop 8-12 days2,4-Dichlorophenol
2,4,5-T 12-59 days2,4,5-Trichlorophenol

Data sourced from:

Microbial Degradation Mechanisms and Consortia

The biodegradation of chlorophenoxy herbicides is a critical process in their environmental dissipation. Microbial consortia, often found in contaminated soils and water, have demonstrated the ability to degrade these compounds. While specific consortia for this compound have not been detailed, studies on related compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) offer insights into potential degradation pathways.

Microbial degradation of these herbicides typically involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring. Bacterial strains such as Pseudomonas cepacia and Alcaligenes eutrophus have been identified as effective degraders of chlorophenoxy herbicides. A microbial consortium, designated L1, was found to efficiently degrade chlorimuron-ethyl, another type of herbicide, suggesting that similar consortia could be effective for other herbicides. This consortium demonstrated a high degradation rate, achieving 98.04% degradation of a 100 mg L⁻¹ solution within six days. The synergistic action of different microbial species within a consortium often leads to more efficient and complete degradation than can be achieved by single strains.

The degradation process can proceed through different pathways, including ortho- and meta-cleavage pathways, as observed in the degradation of monochlorophenols and 2,4-dichlorophenol by a defined mixed microbial consortium. The initial steps in the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) involve reductive dechlorination to form dichlorophenols, which are then further degraded.

Microorganism/Consortium Degraded Compound(s) Key Findings Reference
Pseudomonas cepacia AC11002,4,5-TEffective in pure culture, but degradation is inhibited in the presence of 2,4-D.
Alcaligenes eutrophus JMP1342,4-DEffective in pure culture.
Defined Mixed ConsortiumMonochlorophenols, 2,4-DCPDemonstrates both ortho- and meta-cleavage pathways.
Sediment-derived Consortium2,4,5-TComplete anaerobic degradation via reductive dechlorination.
Consortium L1Chlorimuron-ethyl98.04% degradation of 100 mg L⁻¹ in 6 days.

Influence of Environmental Factors on Degradation

The efficiency of microbial degradation of chlorophenoxy herbicides is significantly influenced by various environmental factors. These factors can affect both the growth and the metabolic activity of the degrading microorganisms.

pH: The pH of the soil or water is a critical parameter. Optimal degradation of phenoxyacetic herbicides by bacterial strains has been observed in neutral to slightly alkaline conditions (pH 7–8). Acidic conditions (pH 5) have been shown to significantly reduce bacterial growth and, consequently, degradation rates.

Temperature: Temperature affects the rate of microbial metabolism. For many bacterial strains that degrade phenoxyacetic herbicides, the optimal temperature range is between 30°C and 40°C. Temperatures outside of this range, both lower (20°C) and higher (50°C), can negatively impact bacterial activity and herbicide degradation. The solubility of some related compounds, like MCPA, has been shown to more than double with an increase in temperature from 20°C to 33°C, which could also influence its availability for microbial degradation.

Moisture and Soil Characteristics: Soil moisture is essential for microbial activity. Moisture stress can reduce the movement of herbicides within the soil and limit their availability to microorganisms. Soil texture and the amount of organic matter also play a role, particularly for pre-emergent herbicides.

Environmental Factor Influence on Degradation Reference
pHOptimal at neutral to slightly alkaline (7-8).
TemperatureOptimal between 30°C and 40°C.
MoistureMoisture stress can reduce degradation efficiency.
Soil Texture/Organic MatterAffects binding and leaching of herbicides.

Impact on Non-Target Aquatic Organisms and Plants

Plants: Chlorophenoxy herbicides are known for their phytotoxic effects on broadleaf plants. Symptoms of injury include malformation, twisting, and curvature of foliage. These herbicides act as auxin mimics, leading to uncontrolled and disorganized plant growth. Even minute amounts of these herbicides can cause significant damage to sensitive plant species through spray drift, root uptake, or volatilization. The phytotoxicity can manifest as chlorosis (yellowing), necrosis (tissue death), and stunted growth.

Organism Type Observed Impacts from Related Chlorophenoxy Herbicides Reference
Aquatic Bacteria (Vibrio fischeri)Used in ecotoxicity testing of phenoxyacetate (B1228835) derivatives.
Aquatic Invertebrates (Daphnia magna)Used in ecotoxicity testing of phenoxyacetate derivatives.
Fish (Pimephales promelas)Used in ecotoxicity testing of phenoxyacetate derivatives.
Broadleaf PlantsEpinastic growth (twisting, cupping), chlorosis, necrosis.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Ionization Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. For analytes like 4-[(2-Chlorophenoxy)methyl]benzoic acid, which can be derivatized to enhance volatility, GC-MS provides excellent chromatographic resolution and mass-based identification. The use of advanced ionization techniques further enhances the capabilities of this method.

Recent advancements in GC-MS involve the coupling of gas chromatography with high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) and the application of soft ionization techniques. nih.govnih.gov This combination offers significant advantages over traditional electron ionization (EI) methods. Soft ionization minimizes the extensive fragmentation of the analyte molecule, leading to a more abundant molecular ion peak. nih.govnih.govresearchgate.net This is particularly beneficial for structural elucidation and can lead to increased sensitivity. nih.govresearchgate.net

One such soft ionization method utilizes a plasma-based, wavelength-selectable ionization source. nih.govnih.govresearchgate.net By using different rare gases like Krypton (Kr) or Argon (Ar), the ionization energy can be "tuned" to be just above the analyte's ionization potential, thus preserving the molecular ion. nih.govnih.govresearchgate.net For instance, a study on related chlorophenoxy acid methyl esters demonstrated that a Kr plasma, being softer than an Ar plasma, yielded molecular ions with a relative intensity greater than 60% for a majority of the tested compounds. nih.govnih.govresearchgate.net

The high mass resolution of QTOFMS allows for the determination of accurate masses with errors in the low parts-per-million (ppm) range, which greatly aids in the confirmation of elemental composition and the identification of unknown compounds in complex mixtures. nih.govresearchgate.net Data from studies on similar compounds in complex matrices like plant extracts have shown that despite matrix effects, the target compounds could be detected at very low levels, in the range of 1-10 picograms per microliter of extract. nih.gov

ParameterTechniqueAdvantageReference
Ionization MethodSoft Ionization (e.g., Kr Plasma)Enhanced molecular ion, reduced fragmentation. nih.govnih.govresearchgate.net
Mass AnalyzerQuadrupole Time-of-Flight (QTOF)High mass resolution and accuracy for confident identification. nih.govresearchgate.net
Sensitivitypg/µL rangeEnables detection of trace amounts in complex samples. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are not readily amenable to gas chromatography due to low volatility or thermal instability. For a carboxylic acid like this compound, reversed-phase HPLC is a common and effective separation technique.

The separation is typically achieved on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of water, acetonitrile, or methanol (B129727), with acid modifiers like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form for better retention and peak shape.

While UV-Vis detectors are standard for compounds with a chromophore, which includes this compound, coupling HPLC with more advanced detectors can provide greater selectivity and sensitivity. These advanced detectors include:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors acquire the entire UV-Vis spectrum at each point in the chromatogram. This provides three-dimensional data (absorbance vs. time vs. wavelength) that can be used to assess peak purity and aid in the identification of compounds based on their spectral characteristics.

Mass Spectrometry (MS) Detectors: The coupling of HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the eluting compounds, which are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). This allows for definitive identification based on the mass-to-charge ratio and fragmentation patterns.

Fluorescence Detectors: If the compound of interest is naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector can offer exceptionally high sensitivity and selectivity, as fewer compounds exhibit natural fluorescence.

DetectorPrincipleKey Advantage
Diode Array Detector (DAD)Acquires full UV-Vis spectrum for each eluting peak.Peak purity assessment and spectral identification.
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized analytes.High selectivity, sensitivity, and structural information.
Fluorescence DetectorDetects light emitted from fluorescent compounds.Very high sensitivity and selectivity for fluorescent analytes.

Sample Preparation Techniques for Complex Matrices in Research

The analysis of this compound in complex research matrices, such as biological fluids, environmental samples, or intricate chemical reaction mixtures, often requires a meticulous sample preparation step. nih.gov The goal of sample preparation is to isolate the analyte of interest from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. nih.gov Modern sample preparation techniques are trending towards miniaturization, automation, and reduced solvent consumption. nih.gov

Several advanced sample preparation techniques could be applicable for the extraction and preconcentration of this compound from complex matrices:

Single Drop Microextraction (SDME): This is a miniaturized version of liquid-liquid extraction where a small drop of an organic solvent is suspended from the tip of a microsyringe needle and exposed to the sample. nih.gov The analyte partitions into the microdrop, which is then retracted and injected into the analytical instrument. It is a simple, cost-effective, and environmentally friendly technique. nih.gov

Stir Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a sorbent material (commonly polydimethylsiloxane) is stirred in the sample solution. nih.gov The analyte is adsorbed onto the coating, and after extraction, the stir bar is removed, and the analyte is desorbed, typically using a small volume of a suitable solvent or by thermal desorption. SBSE offers a high enrichment factor due to the larger volume of the sorbent phase compared to other microextraction techniques. nih.gov

Volumetric Absorptive Microsampling (VAMS): This technique utilizes a small, porous polymeric tip that wicks a precise volume of a liquid sample (e.g., 10-20 µL). nih.gov The absorbed sample is then dried, and the analyte can be extracted from the tip for analysis. VAMS has shown promise for applications in bioanalysis due to its ability to collect accurate sample volumes with minimal invasiveness. nih.gov

The choice of the appropriate sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method to be used.

Future Research Directions and Challenges

Design and Synthesis of Novel Derivatives with Enhanced Specificity

The core structure of 4-[(2-Chlorophenoxy)methyl]benzoic acid presents a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological specificity. Research into related phenoxyacetic acid analogues has demonstrated that modifications to the aromatic rings and the carboxylic acid moiety can significantly influence their activity as, for example, radiotherapy sensitizers. nih.gov A key strategy involves structure-activity relationship (SAR) studies, where systematic structural modifications are made to probe interactions with biological targets. nih.gov

Future research could focus on introducing various substituents to either the chlorophenoxy or the benzoic acid ring. For instance, the introduction of different halogen atoms, alkyl, or alkoxy groups could modulate the compound's lipophilicity and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and target-binding affinity. Moreover, the carboxylic acid group could be converted to esters, amides, or other bioisosteres to alter the molecule's pharmacokinetic properties and potentially reduce off-target effects. The synthesis of new sulphonamide phenoxyacetic derivatives has also been explored to create novel compounds with biological activity. researchgate.net

A potential synthetic approach for creating derivatives could be adapted from established methods for similar compounds, such as the reaction of a substituted phenol (B47542) with a substituted methyl benzoate. A generalized reaction scheme is presented below:

Reactant 1Reactant 2Potential Product Class
Substituted 2-chlorophenol (B165306)4-(halomethyl)benzoic acid esterNovel 4-[(substituted-2-chlorophenoxy)methyl]benzoic acid esters
2-chlorophenolSubstituted 4-(halomethyl)benzoic acid esterNovel this compound derivatives with substitutions on the benzoic ring

This systematic approach to derivatization, guided by computational modeling and SAR studies, could lead to the identification of new compounds with improved therapeutic potential.

Deeper Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their effects is a critical area for future research. For related compounds, such as other benzoic acid derivatives, research has focused on their role as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase in the context of diseases like Alzheimer's. nih.gov Similarly, phenoxyacetic acid analogues have been investigated as allosteric modulators of hemoglobin. nih.gov

Future studies should aim to identify the specific cellular and molecular targets of this compound. This can be achieved through a combination of in vitro and in silico techniques. High-throughput screening against a panel of known biological targets, such as enzymes and receptors, could provide initial leads. Subsequently, more detailed biochemical and biophysical assays, including enzyme kinetics and surface plasmon resonance, can be used to characterize the binding affinity and kinetics of the interaction.

Computational docking studies can also provide valuable insights into the binding modes of these molecules with their putative targets, helping to explain the structure-activity relationships observed in derivative studies. nih.govnih.gov Elucidating these mechanisms is fundamental for the rational design of more potent and selective next-generation compounds.

Development of Sustainable Synthetic Approaches

The chemical industry is increasingly focused on developing environmentally benign and sustainable synthetic methods. acs.orgacs.orgbeilstein-journals.orgnumberanalytics.comeuropa.eu The synthesis of aromatic carboxylic acids, including phenoxyacetic acid derivatives, traditionally relies on methods that can involve harsh reaction conditions and generate significant waste. google.com

Future research should prioritize the development of "green" synthetic routes to this compound and its derivatives. This could involve several strategies:

Catalytic Methods: Employing transition metal-catalyzed reactions or photocatalytic and electrochemical methods can lead to more efficient and selective syntheses under milder conditions. numberanalytics.com

Renewable Feedstocks: Investigating the use of biomass-derived starting materials is a key aspect of green chemistry. acs.orgacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions to reduce environmental impact. A patent for a related synthesis highlights the recycling of solvents and wastewater to improve sustainability. google.com

Research into electrocarboxylation, for instance, presents a promising avenue for the sustainable synthesis of carboxylic acids by utilizing carbon dioxide as a feedstock. beilstein-journals.org The development of such methods would not only be environmentally advantageous but could also lead to more cost-effective production on an industrial scale.

Exploration of New Application Areas in Material Science and Environmental Technologies

Beyond potential biological applications, the structural features of this compound make it an interesting candidate for applications in material science and environmental technologies. Functionalized benzoic acids are known to be useful building blocks for various materials.

Material Science: The carboxylic acid and ether functionalities allow this molecule to act as a ligand for the formation of metal-organic frameworks (MOFs) or as a component in the synthesis of functionalized polymers and nanoparticles. researchgate.netrsc.org For example, benzoic acid derivatives can be used to functionalize magnetic nanoparticles for catalytic applications. rsc.org The presence of the chlorophenoxy group could impart specific properties, such as altered hydrophobicity or electronic characteristics, to the resulting materials.

Potential Application AreaRelevant Functional GroupsExample from Related Compounds
Metal-Organic Frameworks (MOFs)Carboxylic acidAdsorption of benzoic acid on chromium-benzenedicarboxylates (MIL-101) for wastewater treatment. researchgate.net
Functionalized NanoparticlesCarboxylic acid, Ether linkageUrea-benzoic acid functionalized magnetic nanoparticles for catalysis. rsc.org
Polymer SynthesisBothIncorporation into polyester (B1180765) or polyamide chains to modify properties.

Environmental Technologies: Functionalized benzoic acids and related aromatic compounds have been studied for their role in environmental remediation. For instance, they can be used as adsorbents for pollutants or be the target of degradation studies using advanced oxidation processes. researchgate.netnih.gov The study of how microbes take up and degrade chloro-substituted benzoic acids is also an active area of research. researchgate.net Future investigations could explore the use of this compound in:

Adsorbent Materials: Developing materials based on this molecule for the selective removal of heavy metals or organic pollutants from water. mdpi.com

Biodegradation Studies: Understanding the metabolic pathways by which microorganisms might break down this compound, which is crucial for assessing its environmental fate and potential for bioremediation.

The exploration of these new frontiers in material science and environmental technology could unlock novel and valuable applications for this compound and its derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(2-Chlorophenoxy)methyl]benzoic acid
Reactant of Route 2
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4-[(2-Chlorophenoxy)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.